N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
CAS No.: 2034269-18-4
Cat. No.: VC6865581
Molecular Formula: C20H19N5O2S
Molecular Weight: 393.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034269-18-4 |
---|---|
Molecular Formula | C20H19N5O2S |
Molecular Weight | 393.47 |
IUPAC Name | N'-(2-cyanophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Standard InChI | InChI=1S/C20H19N5O2S/c1-13-10-14(2)25(24-13)17(18-8-5-9-28-18)12-22-19(26)20(27)23-16-7-4-3-6-15(16)11-21/h3-10,17H,12H2,1-2H3,(H,22,26)(H,23,27) |
Standard InChI Key | DJTHVMOTLQOBHI-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, reflects its intricate structure. Key components include:
-
2-Cyanophenyl group: A benzene ring substituted with a nitrile (-CN) group at the second position.
-
Oxalamide backbone: A diamide derivative of oxalic acid, serving as the central linker.
-
3,5-Dimethylpyrazole: A five-membered aromatic ring with two methyl groups at positions 3 and 5.
-
Thiophene: A sulfur-containing heterocycle.
The molecular formula C₂₀H₁₉N₅O₂S corresponds to a molar mass of 393.5 g/mol .
Structural Representation
The SMILES notation, Cc1cc(C)n(C(CNC(=O)C(=O)Nc2ccc(C#N)cc2)c2cccs2)n1, provides a linear representation of the molecule’s connectivity (Figure 1) . Computational modeling reveals a three-dimensional conformation where the pyrazole and thiophene rings adopt nearly orthogonal orientations relative to the oxalamide core, potentially influencing molecular interactions.
Table 1: Key Identifiers of N1-(2-Cyanophenyl)-N2-(2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethyl)Oxalamide
Property | Value | Source |
---|---|---|
CAS Number | 2034269-18-4 | |
Molecular Formula | C₂₀H₁₉N₅O₂S | |
Molecular Weight | 393.5 g/mol | |
SMILES | Cc1cc(C)n(C(CNC(=O)C(=O)Nc2ccc(C#N)cc2)c2cccs2)n1 |
Synthesis and Synthetic Pathways
Key Intermediate: 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)-2-(Thiophen-2-yl)ethylamine
This intermediate likely originates from a Mannich-type reaction between thiophen-2-ylacetaldehyde, dimethylpyrazole, and ammonia. Such methods are well-established for synthesizing β-amino ketones, which can be reduced to the corresponding amine .
Physicochemical Properties
-
LogP (octanol-water): Estimated at 2.8–3.5, indicating moderate lipophilicity suitable for membrane permeability.
-
Hydrogen bond donors/acceptors: 3 donors (amide NH groups) and 6 acceptors (amide carbonyls, pyrazole N, thiophene S), influencing solubility and protein-binding potential .
Hypothesized Biological Activity and Applications
Pyrazole and Thiophene Pharmacophores
The 3,5-dimethylpyrazole moiety is a common feature in kinase inhibitors (e.g., CDK2 inhibitors), while thiophene rings frequently appear in anticonvulsants and antimicrobial agents. The oxalamide group may serve as a hydrogen-bonding motif for target engagement .
Research Gaps and Future Directions
Despite its intriguing structure, N1-(2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide lacks published biological data. Priority research areas include:
-
In vitro screening against cancer cell lines and enzymatic targets.
-
ADMET profiling to assess pharmacokinetic viability.
-
X-ray crystallography to resolve its binding mode with putative targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume